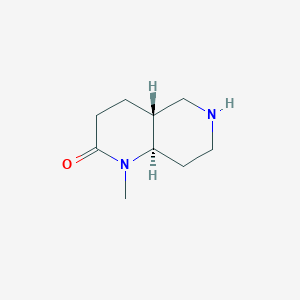

![molecular formula C17H18N2O2S B3013217 2-(((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile CAS No. 2309773-10-0](/img/structure/B3013217.png)

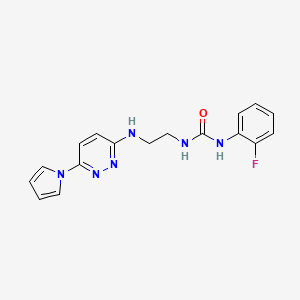

2-(((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains an 8-azabicyclo[3.2.1]octane scaffold , which is a central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane is a bicyclic structure with an eight-membered ring fused to a three-membered ring . The compound also contains a sulfonyl group attached to a benzonitrile group.Applications De Recherche Scientifique

Cycloaddition Reactions

Cycloaddition reactions involving azabicyclo compounds, similar to the chemical structure , have been extensively studied. For instance, the 1,3-dipolar cycloadditions to bicyclic olefins demonstrate significant regio- and stereoselectivity. These reactions afford exo regioisomers and provide insights into the exo rule's applicability to 1,3-dipolar cycloadditions to bicyclic olefins, offering potential pathways for synthesizing complex molecular architectures (Taniguchi, Ikeda, & Imoto, 1978).

Isoxazoline-Based Synthesis

Isoxazoline-based carbocyclic nucleosides are synthesized through cycloaddition with benzonitrile oxide, presenting a method to derive nucleoside analogs from bicyclic compounds. This process highlights the versatility of bicyclic scaffolds in synthesizing biologically relevant molecules (Quadrelli et al., 2007).

Antimicrobial Compounds Synthesis

The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents, demonstrates the application of bicyclic compounds in developing potential pharmaceuticals. This study highlights the role of bicyclic and sulfonamide components in generating compounds with promising antimicrobial activity (Darwish et al., 2014).

Photocycloaddition Reactions

Photocycloaddition of 2-alkoxy-3-cyanopyridines with methacrylonitrile, resulting in bicyclic azetines, showcases the potential of light-induced reactions in constructing complex bicyclic structures from simpler precursors. This research opens avenues for the development of novel compounds through photochemical transformations (Sakamoto et al., 1996).

Antiproliferative Activity

The preparation of sulfonamides based on the 2-azabicycloalkane skeleton and their evaluation for antiproliferative activity against cancer cell lines illustrate the application of bicyclic compounds in medicinal chemistry. This research contributes to the search for selective antitumor agents with less toxicity to nonmalignant cells (Iwan et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

2-[(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c18-11-13-3-1-2-4-17(13)22(20,21)19-15-7-8-16(19)10-14(9-15)12-5-6-12/h1-4,15-16H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFDLRKOSPJXGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=C3CC3)CC1N2S(=O)(=O)C4=CC=CC=C4C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzyloxy)benzamide](/img/structure/B3013136.png)

![2-[4-(Oxiran-2-ylmethoxy)phenyl]quinoxaline](/img/structure/B3013137.png)

![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B3013149.png)

![Ethyl 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride](/img/structure/B3013153.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone](/img/structure/B3013155.png)

![3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B3013156.png)